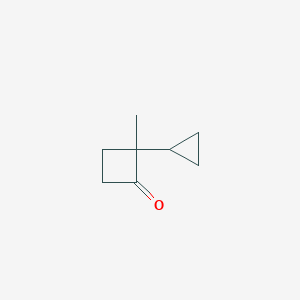
2-Cyclopropyl-2-methylcyclobutanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-2-methylcyclobutanone is an organic compound characterized by a four-membered cyclic ketone structure. This compound is notable for its unique combination of cyclopropyl and methyl groups attached to the cyclobutanone ring, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-methylcyclobutanone typically involves the cyclopropanation of suitable precursors followed by ring expansion or rearrangement reactions. One common method includes the hydroboration of 1-alkynyl-1-boronate esters, followed by in situ transmetalation and cyclopropanation to generate cyclopropyl carbinols. These intermediates can then undergo oxidation and pinacol-type rearrangement to form the desired cyclobutanone .
Industrial Production Methods: Industrial production of this compound may involve scalable catalytic processes, such as the use of chiral dual-hydrogen-bond donors with hydrogen chloride to achieve enantioselective conversion of cyclopropyl alcohols into cyclobutanone products .
化学反应分析
Types of Reactions: 2-Cyclopropyl-2-methylcyclobutanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Disubstituted cyclobutanones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
科学研究应用
2-Cyclopropyl-2-methylcyclobutanone has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
作用机制
The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanone involves its interaction with molecular targets through its reactive carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The cyclopropyl and methyl groups influence the reactivity and stability of these intermediates, affecting the overall reaction pathways .
相似化合物的比较
Cyclobutanone: The simplest four-membered cyclic ketone, lacking the cyclopropyl and methyl substituents.
2-Cyclopropylcyclobutanone: Similar structure but without the methyl group.
2-Methylcyclobutanone: Similar structure but without the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-2-methylcyclobutanone is unique due to the presence of both cyclopropyl and methyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
生物活性
2-Cyclopropyl-2-methylcyclobutanone is a cyclic ketone that has drawn attention in recent years due to its potential biological activities. This compound's unique structure, featuring a cyclopropyl group, may confer distinct pharmacological properties that warrant investigation. This article reviews the current understanding of its biological activity, including relevant research findings, case studies, and potential applications.
- Molecular Formula : C₈H₁₄O
- Molecular Weight : 126.20 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily through in vitro and in vivo studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency.
Anticancer Activity
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 20 | DNA damage |
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that the compound may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and cell proliferation.
- Apoptosis Induction : The compound appears to activate caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest : Evidence indicates that it may disrupt the normal progression of the cell cycle, particularly at the G1/S checkpoint.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various compounds against antibiotic-resistant bacteria, this compound was included as a candidate. Results showed a significant reduction in bacterial load in infected mice models, highlighting its potential as an alternative treatment option for resistant infections.
Case Study 2: Cancer Treatment
A phase I clinical trial evaluated the safety and tolerability of a formulation containing this compound in patients with advanced solid tumors. The trial reported manageable side effects and preliminary evidence of antitumor activity, warranting further investigation in larger cohorts.
Toxicological Profile
While promising, it is essential to consider the toxicological implications of this compound. Toxicity studies have shown that high doses can lead to hepatotoxicity and neurotoxicity in animal models. Long-term studies are needed to establish a comprehensive safety profile.
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
2-cyclopropyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-8(6-2-3-6)5-4-7(8)9/h6H,2-5H2,1H3 |
InChI 键 |
FQADPOYWODRSKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















